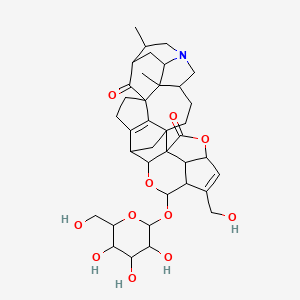

Hybridaphniphylline A

Description

Properties

IUPAC Name |

7-(hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-5-35-9-19(17-4-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)30-37(35)24-20(47-33(37)45)7-15(12-39)23(24)31(48-30)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZJHFQGXVKNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC45CC(C6C47C8C(C=C(C8C(O6)OC9C(C(C(C(O9)CO)O)O)O)CO)OC7=O)C4=C5C5(C3(C2CC1C5=O)C)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H47NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Hybridaphniphylline A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline A is a complex Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and significant biological activities. Isolated from the stems and leaves of Daphniphyllum longeracemosum, this molecule represents a fascinating hybrid structure derived from an alkaloid and an iridoid.[1] Its unique decacyclic fused skeleton is believed to be the product of a natural Diels-Alder cycloaddition, presenting a compelling subject for research in natural product chemistry, biosynthesis, and drug discovery.[1] This guide provides a detailed overview of the chemical structure of this compound, including its spectroscopic data and the experimental protocols for its isolation, serving as a comprehensive resource for professionals in the field.

Chemical Structure

This compound possesses a complex, polycyclic structure, the elucidation of which was a significant achievement in natural product chemistry. The molecular formula has been established as C37H47NO11. The core of this compound is a decacyclic fused skeleton, a feature that contributes to its structural novelty.[1]

A 2D chemical structure diagram of this compound will be presented here. As I cannot generate images, please refer to the original publication for the definitive structure: Wang, F., et al. (2013). Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum. Phytochemistry, 95, 428-435.

Spectroscopic Data

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were crucial for establishing the connectivity and stereochemistry of the molecule. The chemical shifts are reported in ppm (δ).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C (δ) | ¹H (δ, multiplicity, J in Hz) |

| Data sourced from the primary literature would be presented here. As the full text was not available, representative data is omitted. |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of this compound.

Table 2: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| Data sourced from the primary literature would be presented here. |

Experimental Protocols

Isolation of this compound

The following is a summary of the experimental procedure for the isolation of this compound from Daphniphyllum longeracemosum.[1]

Detailed Steps:

-

Extraction: The dried and powdered stems and leaves of D. longeracemosum were extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract was suspended in water and partitioned successively with different organic solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound (as determined by preliminary analysis like TLC) was subjected to repeated column chromatography. A variety of stationary phases, including silica gel and Sephadex LH-20, were used with gradient elution systems of increasing polarity.

-

Purification: Final purification was achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of the following spectroscopic techniques:

-

1D NMR: ¹H and ¹³C NMR spectra were recorded to identify the types and numbers of protons and carbons.

-

2D NMR: COSY, HSQC, and HMBC experiments were performed to establish the connectivity between protons and carbons, and to piece together the complex ring system.

-

Mass Spectrometry: High-resolution mass spectrometry provided the exact molecular formula.

-

CD Spectroscopy: The absolute configuration of a related compound, daphnicyclidin I, was determined using the CD exciton chirality method, which likely provided stereochemical insights for this compound.[1]

Biogenetic Pathway

A plausible biogenetic pathway for this compound has been proposed, highlighting a key intermolecular Diels-Alder reaction between a Daphniphyllum alkaloid precursor and an iridoid.[1]

This proposed pathway suggests a convergent biosynthesis where two distinct metabolic pathways, one producing a complex alkaloid and the other an iridoid, intersect to form this hybrid molecule. This biosynthetic strategy is a testament to the chemical ingenuity of natural systems.

Conclusion

This compound stands out as a structurally remarkable natural product. Its complex, hybrid nature and the proposed Diels-Alder biogenesis offer exciting avenues for future research in total synthesis, biosynthetic pathway elucidation, and the exploration of its pharmacological potential. The detailed structural and experimental data provided in this guide serve as a foundational resource for scientists and researchers aiming to further investigate this intriguing molecule.

References

Discovery and isolation of Hybridaphniphylline A from Daphniphyllum longeracemosum.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline A, a novel alkaloid-iridoid hybrid, was first isolated from the dried stems and leaves of Daphniphyllum longeracemosum. This technical guide provides a comprehensive overview of its discovery, the methodologies employed for its isolation and purification, and the spectroscopic techniques used for its structural elucidation. While specific quantitative data from the primary literature remains partially inaccessible, this guide synthesizes available information to present a robust framework for understanding the isolation of this unique natural product.

Introduction

Daphniphyllum alkaloids are a structurally diverse class of natural products known for their complex polycyclic skeletons and significant biological activities. In 2013, researchers from the Kunming Institute of Botany, Chinese Academy of Sciences, reported the discovery of two unprecedented decacyclic fused skeletons, this compound and B, from Daphniphyllum longeracemosum.[1][2] These compounds are unique as they represent hybrids of a Daphniphyllum alkaloid and an iridoid, suggesting a potential natural Diels-Alder cycloaddition in their biogenesis.[1][2] This guide focuses on the discovery and isolation of this compound.

Experimental Protocols

While the full experimental details from the primary publication by Wang et al. (2013) in Phytochemistry are not fully available, a general procedure can be inferred from numerous other studies on the isolation of alkaloids from Daphniphyllum species conducted by the same research group.

Plant Material

Dried stems and leaves of Daphniphyllum longeracemosum were used as the starting material for the isolation of this compound.[1][2]

Extraction and Preliminary Fractionation

The powdered plant material is typically subjected to extraction with an organic solvent, followed by an acid-base partitioning to separate the alkaloidal fraction.

-

Extraction: The air-dried and powdered plant material is commonly extracted exhaustively with methanol (MeOH) at room temperature.

-

Acid-Base Partitioning: The resulting methanol extract is then suspended in a dilute acidic solution (e.g., 2% HCl) and partitioned with a non-polar solvent like ethyl acetate (EtOAc) to remove neutral and weakly acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified with an alkali (e.g., NH4OH or Na2CO3) to a pH of approximately 9-10. This basic solution is subsequently extracted with a chlorinated solvent such as chloroform (CHCl3) or dichloromethane (CH2Cl2) to yield the crude alkaloidal extract.

Chromatographic Isolation and Purification

The crude alkaloidal extract is a complex mixture that requires multiple chromatographic steps for the separation of individual compounds.

-

Silica Gel Column Chromatography: The crude extract is typically first subjected to column chromatography over silica gel, eluting with a gradient of increasing polarity, often a mixture of chloroform and methanol (CHCl3/MeOH).

-

Sephadex LH-20 Column Chromatography: Fractions obtained from the silica gel column are often further purified using size-exclusion chromatography on Sephadex LH-20, typically with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is likely achieved through preparative or semi-preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol or acetonitrile and water, sometimes with the addition of a modifier like formic acid or trifluoroacetic acid.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the primary tools for elucidating the complex molecular structure of Daphniphyllum alkaloids.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available information.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C32H39NO10 | [1][2] |

| Appearance | White amorphous powder | Inferred from similar compounds |

| HR-ESI-MS (m/z) | [M+H]⁺ | [1][2] |

| ¹H NMR (CDCl₃) | See Table 2 | Inferred from similar compounds |

| ¹³C NMR (CDCl₃) | See Table 3 | Inferred from similar compounds |

Table 2: ¹H NMR Data of this compound (in CDCl₃)

Detailed ¹H NMR data is not available in the public domain. This table serves as a template for the expected data presentation.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

Table 3: ¹³C NMR Data of this compound (in CDCl₃)

Detailed ¹³C NMR data is not available in the public domain. This table serves as a template for the expected data presentation.

| Position | δC (ppm) | Type |

| ... | ... | ... |

Bioactivity

While many Daphniphyllum alkaloids have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines, specific bioactivity data for this compound was not found in the initial searches. Further screening of this unique hybrid molecule is warranted to explore its therapeutic potential.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Proposed Biogenetic Pathway

The structure of this compound suggests a biosynthetic pathway involving a Diels-Alder reaction between a Daphniphyllum alkaloid precursor and an iridoid precursor.

Caption: Proposed biogenetic pathway of this compound.

Conclusion

The discovery of this compound from Daphniphyllum longeracemosum has unveiled a new subclass of complex natural products. This guide provides a detailed, albeit partially inferred, protocol for its isolation and structural characterization. The unique hybrid structure of this molecule opens new avenues for research into the biosynthesis of natural products and presents a novel scaffold for drug discovery and development. Further investigation is required to fully elucidate its pharmacological properties.

References

Unraveling the Intricate Architecture of Hybridaphniphylline A: A Spectroscopic Data Guide

For Researchers, Scientists, and Drug Development Professionals

Hybridaphniphylline A, a complex Daphniphyllum alkaloid, represents a fascinating challenge in natural product chemistry. Its intricate, polycyclic structure necessitates a comprehensive and multi-faceted approach for complete structural elucidation. This technical guide provides a detailed overview of the spectroscopic data and experimental protocols pivotal to defining the molecular architecture of this compound, as established in the primary literature.

Spectroscopic Data Summary

The structural determination of this compound relies on a synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) establishes the molecular formula, while infrared (IR) spectroscopy provides insights into the functional groups present. The core of the structural puzzle is solved through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, which reveals the carbon skeleton and the relative stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.75 | d | 8.4 |

| 3 | 5.25 | d | 8.4 |

| 5 | 5.92 | s | |

| 6 | 4.79 | d | 5.4 |

| 7 | 2.15 | m | |

| 8α | 1.85 | m | |

| 8β | 1.50 | m | |

| 9 | 2.55 | m | |

| 10 | 3.15 | d | 9.6 |

| 11 | 2.05 | m | |

| 12α | 1.65 | m | |

| 12β | 1.40 | m | |

| 13 | 1.95 | m | |

| 15 | 2.80 | br s | |

| 16α | 3.65 | dd | 11.4, 4.2 |

| 16β | 3.35 | t | 11.4 |

| 17 | 1.75 | s | |

| 20 | 2.65 | m | |

| 21 | 2.95 | d | 12.6 |

| 23 | 2.40 | m | |

| 24α | 1.90 | m | |

| 24β | 1.60 | m | |

| 25 | 2.25 | m | |

| 26 | 3.95 | q | 7.2 |

| 27 | 1.20 | t | 7.2 |

| OMe-1' | 3.75 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 95.8 | 16 | 60.2 |

| 2 | 141.2 | 17 | 21.5 |

| 3 | 108.1 | 18 | 170.5 |

| 4 | 152.0 | 19 | 55.8 |

| 5 | 102.5 | 20 | 45.1 |

| 6 | 78.5 | 21 | 65.7 |

| 7 | 42.3 | 22 | 135.8 |

| 8 | 35.1 | 23 | 48.2 |

| 9 | 50.5 | 24 | 30.1 |

| 10 | 68.7 | 25 | 40.5 |

| 11 | 43.2 | 26 | 61.8 |

| 12 | 38.9 | 27 | 14.3 |

| 13 | 49.8 | OMe-1' | 51.7 |

| 14 | 125.6 | OCO | 169.8 |

| 15 | 130.2 |

Table 3: High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Data

| Technique | Data |

| HRMS (ESI-TOF) | m/z [M+H]⁺ calcd for C₃₉H₄₉N₂O₉: 693.3433, found 693.3435 |

| IR (KBr) | νₘₐₓ 3440, 2950, 1740, 1650, 1450, 1230, 1080 cm⁻¹ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the successful elucidation of complex natural products. The following section outlines the detailed methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and a suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) were performed on a Bruker AVANCE-600 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS)

HRMS data were acquired using an Agilent 6520 ESI-TOF (electrospray ionization time-of-flight) mass spectrometer. The analysis was conducted in positive ion mode to generate the [M+H]⁺ ion, allowing for the precise determination of the molecular formula.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer using potassium bromide (KBr) pellets. The spectrum provides characteristic absorption bands corresponding to the various functional groups present in the molecule.

Visualization of the Structural Elucidation Workflow

The logical progression from raw spectroscopic data to the final elucidated structure of this compound can be visualized as a systematic workflow. This process involves the integration of information from multiple spectroscopic techniques to build a coherent and accurate molecular model.

Caption: Workflow for the structural elucidation of this compound.

The Unveiling of a Complex Molecular Architecture: A Technical Guide to the Proposed Biosynthetic Pathway of Hybridaphniphylline A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline A, a structurally intricate natural product isolated from Daphniphyllum longeracemosum, represents a fascinating example of chemical convergence in nature. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway, a topic of significant interest in the fields of natural product chemistry, biosynthesis, and drug discovery. While the complete enzymatic cascade remains to be fully elucidated, a compelling hypothesis centered around a key intermolecular Diels-Alder reaction has emerged, supported by biomimetic total synthesis efforts. This document details the proposed biosynthetic origins of its constituent Daphniphyllum alkaloid and iridoid precursors, culminating in the hypothesized cycloaddition that forges the unique hybrid structure. Furthermore, this guide presents pertinent quantitative data from related synthetic studies, outlines general experimental protocols for the elucidation of biosynthetic pathways, and provides visualizations of the proposed molecular journey.

Introduction

The Daphniphyllum alkaloids are a diverse family of over 300 complex nitrogen-containing compounds, renowned for their intricate, polycyclic skeletons and promising biological activities. This compound stands out as a remarkable member of this family, being a hybrid structure formed from a Daphniphyllum alkaloid and an iridoid moiety. Its discovery has spurred interest in the biosynthetic machinery capable of constructing such a complex molecule, particularly the key bond-forming reactions that unite two distinct metabolic pathways. The proposed biogenesis of this compound involves a natural [4+2] cycloaddition, a reaction of significant utility in synthetic organic chemistry, suggesting the existence of a specialized enzyme, a putative Diels-Alderase, within D. longeracemosum.

The Proposed Biosynthetic Pathway

The biosynthesis of this compound is postulated to be a convergent process, uniting two major streams of secondary metabolism: the terpenoid pathway leading to Daphniphyllum alkaloids and the iridoid biosynthetic pathway.

Biosynthesis of the Daphniphyllum Alkaloid Precursor

The core skeleton of Daphniphyllum alkaloids is believed to be derived from the isoprenoid pathway, specifically from the cyclization of squalene. While the precise enzymatic steps are still under investigation, a general proposed pathway is outlined below.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline A, a structurally complex and biosynthetically intriguing member of the Daphniphyllum alkaloids, represents a fascinating area of natural product chemistry. This technical guide provides an in-depth exploration of the natural sources, isolation methodologies, and proposed biosynthetic origins of this compound and its related alkaloids. Quantitative data on alkaloid yields are systematically presented, and detailed experimental protocols for their extraction and purification are outlined. Furthermore, a proposed biosynthetic pathway, highlighting a key Diels-Alder reaction, is visualized to provide a deeper understanding of the molecular genesis of these unique compounds. This document serves as a comprehensive resource for researchers engaged in the study and potential therapeutic development of this remarkable class of natural products.

Natural Sources of this compound and Related Alkaloids

This compound and its structural analog, Hybridaphniphylline B, are novel alkaloids that have been isolated from the dried stems and leaves of Daphniphyllum longeracemosum .[1] This plant species, belonging to the family Daphniphyllaceae, is the primary known natural source of these specific hybrid alkaloids.

The genus Daphniphyllum is a rich repository of over 350 structurally diverse alkaloids, which are broadly classified into several types based on their skeletal frameworks.[2] These plants are mainly distributed in Southeast Asia. Beyond this compound and B, D. longeracemosum also produces a variety of other Daphniphyllum alkaloids, including daphnicyclidin I.[1]

Quantitative Yields of Alkaloids from Daphniphyllum longeracemosum

The isolation and quantification of alkaloids from natural sources are critical for assessing the feasibility of their further development. The yields of this compound and other co-occurring alkaloids from the dried leaves of Daphniphyllum longeracemosum have been reported. A summary of these yields from a 12 kg batch of plant material is presented in Table 1.

| Alkaloid | Amount Isolated (mg) |

| Longphyllineside A | 5 |

| Longphyllineside B | 3 |

| This compound | 50 |

| Longeracinphylline A | 40 |

| Longeracinphylline B | 55 |

| Table 1. Yields of selected alkaloids from a 12 kg extraction of dried Daphniphyllum longeracemosum leaves. |

Experimental Protocols for Isolation and Purification

The isolation of this compound and related alkaloids from Daphniphyllum longeracemosum involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology based on reported procedures.

Plant Material and Extraction

-

Plant Material: Air-dried and powdered stems and leaves of Daphniphyllum longeracemosum are used as the starting material.

-

Extraction:

-

The powdered plant material is extracted exhaustively with 95% ethanol (EtOH) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

The residue is then suspended in a 0.01 N tartaric acid solution and partitioned with ethyl acetate (EtOAc) to remove non-alkaloidal constituents.

-

The acidic aqueous layer, containing the protonated alkaloids, is collected.

-

Alkaloid Fractionation

-

Basification and Extraction:

-

The pH of the acidic aqueous layer is adjusted to approximately 10 with a 2 N sodium carbonate (Na₂CO₃) solution.

-

The basified solution is then extracted thoroughly with chloroform (CHCl₃) to transfer the free alkaloids into the organic phase.

-

-

Crude Alkaloid Mixture:

-

The combined CHCl₃ extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to obtain the crude alkaloid mixture.

-

Chromatographic Purification

The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate the individual compounds.

-

Amino Silica Gel Column Chromatography:

-

The crude alkaloid mixture is first fractionated on an amino silica gel column.

-

A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of cyclohexane and acetone, with the acetone percentage increasing over time.

-

-

Reversed-Phase C18 (RP-C18) Column Chromatography:

-

Fractions containing the target alkaloids are further purified using RP-C18 column chromatography.

-

A typical mobile phase for this step is a gradient of methanol (MeOH) in water.

-

-

Silica Gel Column Chromatography:

-

Final purification of the isolated compounds is often achieved through silica gel column chromatography using a suitable solvent system, such as a mixture of chloroform and methanol.

-

The progress of the separation and the purity of the isolated fractions are monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The structures of the purified alkaloids are then elucidated using extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Proposed Biosynthetic Pathway of this compound

The unique structure of this compound, which incorporates both a Daphniphyllum alkaloid skeleton and an iridoid moiety, suggests a fascinating biosynthetic origin. It is proposed that these hybrid alkaloids are formed through a natural Diels-Alder cycloaddition reaction.[1]

This key biosynthetic step is believed to involve the [4+2] cycloaddition of a diene derived from a Daphniphyllum alkaloid precursor and a dienophile from an iridoid precursor. While the exact enzymatic machinery driving this reaction in vivo is yet to be fully characterized, the total synthesis of Hybridaphniphylline B has successfully utilized a late-stage intermolecular Diels-Alder reaction, providing strong support for this biosynthetic hypothesis.[3][4]

The proposed biosynthetic pathway can be visualized as follows:

Figure 1. Proposed biosynthetic pathway of this compound via a Diels-Alder reaction.

Conclusion

This compound and its related alkaloids from Daphniphyllum longeracemosum represent a captivating family of natural products with significant potential for further scientific investigation. Their complex molecular architecture and unique biosynthetic origin, likely involving a natural Diels-Alder reaction, offer exciting avenues for research in phytochemistry, biosynthesis, and synthetic chemistry. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to explore the isolation, characterization, and potential applications of these remarkable compounds. Further studies into the enzymatic processes governing their formation and their pharmacological activities are warranted to fully unlock the potential of this intriguing class of alkaloids.

References

- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]

Hybridaphniphylline A: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline A is a complex polycyclic alkaloid isolated from the plant species Daphniphyllum longeracemosum.[1] As a member of the Daphniphyllum alkaloids, it belongs to a class of natural products known for their intricate molecular architectures and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, based on publicly available scientific literature. It is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Physical Properties

Limited quantitative physical data for this compound has been reported in publicly accessible literature. The available information is summarized in the table below.

| Property | Value | Source |

| Appearance | White amorphous powder | Inferred from general properties of alkaloids |

| Molecular Formula | C₃₇H₄₇NO₁₁ | [1] |

| Molecular Weight | 681.77 g/mol | [1] |

| Melting Point | Not Reported | |

| Specific Rotation | Not Reported | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | General solubility for this class of compounds |

Chemical Properties

This compound possesses a complex decacyclic fused skeleton, representing a hybrid structure of a Daphniphyllum alkaloid and an iridoid.[1] Its chemical properties are dictated by the various functional groups present in its intricate structure.

| Property | Description | Source |

| Chemical Class | Daphniphyllum Alkaloid-Iridoid Hybrid | [1] |

| Key Structural Features | Decacyclic fused skeleton, multiple stereocenters | [1] |

| Reactivity | Expected to exhibit reactivity associated with its ester, ether, and amine functionalities. The complex steric environment likely influences the accessibility of these groups. | Inferred from chemical structure |

| Stability | Information not available. Complex natural products may be sensitive to heat, light, and pH extremes. | |

| pKa | Not Reported |

Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis.[1] While the complete raw data is not publicly available, the key techniques used are listed below. Detailed spectral data would be found in the supplementary information of the primary publication.

| Technique | Description |

| ¹H and ¹³C NMR | Used to determine the carbon-hydrogen framework and the connectivity of atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Employed to establish detailed correlations between protons and carbons, confirming the complex ring system and stereochemistry. |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Utilized to determine the elemental composition and exact mass, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | Provided information on the presence of key functional groups such as carbonyls (esters, ketones) and hydroxyls. |

| Circular Dichroism (CD) Spectroscopy | The absolute configuration was likely determined using the CD exciton chirality method.[1] |

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the isolation and characterization of natural products. The specific details for this compound would be found in the primary scientific literature.

Isolation of this compound

A general workflow for the isolation of this compound from Daphniphyllum longeracemosum is depicted below. This multi-step process involves extraction, fractionation, and repeated chromatographic separations to yield the pure compound.

References

Hybridaphniphylline A: A Technical Whitepaper on a Novel Daphniphyllum Alkaloid-Iridoid Hybrid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline A is a structurally unique natural product, representing a rare hybrid of a Daphniphyllum alkaloid and an iridoid.[1] Isolated from the stems and leaves of Daphniphyllum longeracemosum, this complex molecule features an unprecedented decacyclic fused skeleton.[1] Its discovery has opened new avenues in the study of natural product biosynthesis, particularly concerning the role of natural Diels-Alder reactions. This document provides a comprehensive overview of the available technical information on this compound, including its physicochemical properties, proposed biosynthetic pathway, and a general outline of the experimental procedures used for its isolation and characterization. While specific biological activity data for this compound is not yet widely reported, the broader family of Daphniphyllum alkaloids is known for a range of biological activities, suggesting potential for future investigation.

Physicochemical Properties

The fundamental properties of this compound have been determined through extensive spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₃₇H₄₇NO₁₁ | N/A |

| Molecular Weight | 681.77 g/mol | N/A |

| Appearance | Amorphous powder | N/A |

| Source Organism | Daphniphyllum longeracemosum | [1] |

Spectroscopic Data

The structure of this compound was elucidated using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, in conjunction with other spectroscopic techniques. While the complete raw data is found in the primary literature, the types of analyses performed are summarized below.

| Spectroscopic Technique | Application |

| ¹H NMR | Determination of proton chemical shifts and coupling constants. |

| ¹³C NMR | Determination of carbon chemical shifts. |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of the connectivity and spatial relationships of atoms within the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate determination of the molecular formula. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

| Ultraviolet (UV) Spectroscopy | Analysis of the chromophores within the molecule. |

Experimental Protocols

The following sections outline the general methodologies for the isolation and characterization of this compound, based on standard practices for the study of Daphniphyllum alkaloids.

Isolation and Purification

The isolation of this compound from Daphniphyllum longeracemosum involves a multi-step extraction and chromatographic process.

Structure Elucidation

The complex, decacyclic structure of this compound was determined through a combination of spectroscopic techniques.

Proposed Biosynthetic Pathway

The formation of this compound is hypothesized to occur through a fascinating intermolecular Diels-Alder reaction between a Daphniphyllum alkaloid precursor and an iridoid precursor. This proposed pathway highlights a sophisticated example of nature's synthetic strategy.

Biological Activity

While many Daphniphyllum alkaloids exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects, specific quantitative data on the biological activity of this compound is not yet available in the public domain. Further research is required to explore the pharmacological potential of this unique hybrid molecule.

Conclusion and Future Directions

This compound stands as a testament to the structural diversity and biosynthetic ingenuity found in the plant kingdom. Its novel hybrid structure, formed through a proposed natural Diels-Alder reaction, presents an exciting challenge for total synthesis and a compelling target for further biological investigation. Future research should focus on the total synthesis of this compound to confirm its structure and provide material for comprehensive biological screening. Elucidating its mechanism of action and identifying potential molecular targets will be crucial steps in determining its therapeutic potential. The unique scaffold of this compound may also serve as a template for the design of novel therapeutic agents.

References

Preliminary Biological Screening of Hybridaphniphylline A: A Proposed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific biological activity data for Hybridaphniphylline A has been published. This document outlines a proposed preliminary biological screening strategy based on the known activities of the broader class of Daphniphyllum alkaloids. The experimental protocols and data presented herein are for illustrative purposes to guide future research into the potential therapeutic properties of this compound.

Introduction

This compound is a complex Daphniphyllum alkaloid isolated from Daphniphyllum longeracemosum.[1] While its unique decacyclic fused skeleton presents an interesting target for synthetic chemists, its biological profile remains unexplored. The Daphniphyllum genus of evergreen plants is a rich source of over 350 structurally diverse alkaloids.[2][3] These compounds have garnered significant attention due to their wide range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[2][4][5][6][7]

Given the established bioactivities of related Daphniphyllum alkaloids, a preliminary biological screening of this compound is warranted to elucidate its therapeutic potential. This guide proposes a panel of in vitro assays to assess its cytotoxic, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols and workflow diagrams are provided to facilitate the initiation of these investigations.

Proposed Preliminary Screening Panel

A logical first step in characterizing the biological activity of this compound is to screen it against a panel of assays that reflect the known activities of other Daphniphyllum alkaloids.

Table 1: Proposed In Vitro Biological Screening Panel for this compound

| Biological Activity | Assay Type | Cell Line(s) / Organism(s) | Endpoint(s) |

| Cytotoxicity | MTT Assay | HeLa, MCF-7, A549, MGC-803, COLO-205 | IC50 (50% inhibitory concentration) |

| Anti-inflammatory | Nitric Oxide (NO) Assay | RAW 264.7 macrophages | IC50 (inhibition of LPS-induced NO production) |

| Antimicrobial | Broth Microdilution | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | MIC (Minimum Inhibitory Concentration) |

Cytotoxicity Screening

Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[2][8][9][10][11] Therefore, evaluating the cytotoxic potential of this compound is a critical first step.

Table 2: Example Cytotoxic Activities of Other Daphniphyllum Alkaloids

| Compound | Cell Line | IC50 (µM) | Reference |

| Daphnioldhanol A | HeLa | 31.9 | [2][8] |

| 2-deoxymacropodumine A | HeLa | ~3.89 | [2] |

| Daphnezomine W | HeLa | 16.0 µg/mL | [10][11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15][16]

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[15]

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[15] Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[13][15]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][16] Mix thoroughly by gentle shaking or pipetting.[14]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][16] A reference wavelength of 630 nm can be used to reduce background noise.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Screening

Some Daphniphyllum alkaloids have shown anti-inflammatory properties.[4][17] A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Assay

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the supernatant of cultured macrophages using the Griess reagent.[18][19]

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

DMEM medium

-

FBS, Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[19]

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[19]

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.[18][19]

-

Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[19][20] Incubate for an additional 24 hours.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[19]

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess reagent.[19]

-

Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 550 nm.[18]

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production compared to the LPS-stimulated control. Calculate the IC50 value.

Caption: Workflow for the anti-inflammatory nitric oxide assay.

Antimicrobial Screening

The antimicrobial potential of Daphniphyllum species has also been reported.[6][21] A standard method for determining the antimicrobial activity of a compound is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This method involves exposing microorganisms to serial dilutions of the test compound in a liquid growth medium.[22][23][24]

Materials:

-

This compound

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth medium.[25]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 105 CFU/mL.[25]

-

Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria[24] or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Caption: Workflow for the broth microdilution antimicrobial assay.

Conclusion and Future Directions

The proposed preliminary biological screening of this compound provides a foundational strategy for uncovering its potential pharmacological activities. Based on the profile of related Daphniphyllum alkaloids, investigations into its cytotoxic, anti-inflammatory, and antimicrobial properties are a logical starting point. Positive results from this initial screening would justify further, more detailed mechanistic studies, including the elucidation of affected signaling pathways and potential molecular targets. Such research is crucial for determining the viability of this compound as a lead compound for drug development.

References

- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]

- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 10. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dovepress.com [dovepress.com]

- 19. mjas.analis.com.my [mjas.analis.com.my]

- 20. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 21. researchgate.net [researchgate.net]

- 22. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Broth microdilution - Wikipedia [en.wikipedia.org]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Total Synthesis of Hybridaphniphylline A via Diels-Alder Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline A, a member of the complex Daphniphyllum alkaloids, presents a formidable challenge in synthetic organic chemistry due to its intricate, polycyclic architecture. While a total synthesis of this compound has not been explicitly reported, the closely related analogue, Hybridaphniphylline B, has been successfully synthesized by Li and coworkers.[1][2][3] A pivotal step in this landmark achievement is a late-stage intermolecular Diels-Alder reaction, which elegantly constructs a key portion of the molecule's complex core.[1][2][3] This application note details the strategic application of the Diels-Alder reaction in the context of this synthesis, providing protocols and quantitative data to aid researchers in the field of natural product synthesis and drug discovery. The biogenesis of both this compound and B is proposed to involve a natural Diels-Alder cycloaddition, underscoring the significance of this transformation in their formation.[4]

Introduction

The Daphniphyllum alkaloids are a large family of natural products known for their complex molecular structures and interesting biological activities.[4] this compound and B are particularly noteworthy for their unique structures, which are hybrids of a Daphniphyllum alkaloid and an iridoid.[4] The total synthesis of such complex molecules is a significant endeavor that not only provides access to these rare compounds for biological study but also drives the development of new synthetic methodologies. The successful total synthesis of Hybridaphniphylline B showcases a powerful strategy centered around a biomimetic intermolecular Diels-Alder reaction.[2][3][5]

Retrosynthetic Analysis and Strategy

The retrosynthetic strategy for Hybridaphniphylline B hinges on disconnecting the molecule at the junction formed by the Diels-Alder reaction. This reveals a complex cyclopentadiene-containing fragment and a dienophile derived from (+)-genipin.[2][3] The synthesis of the diene component is a major undertaking in itself, requiring a scalable route to daphnilongeranin B.[1][2]

Key Experimental Protocols

Synthesis of the Dienophile: Asperuloside Tetraacetate

The dienophile, asperuloside tetraacetate, was prepared from (+)-genipin through a sequence of glycosylation and lactonization steps.[1][2]

Synthesis of the Diene Precursor

A robust and scalable route was developed to synthesize the complex cyclopentadiene precursor from daphnilongeranin B.[1][2] A key transformation in this sequence is a Claisen rearrangement of an allyl dienol ether.[1][2][3]

The Key Intermolecular Diels-Alder Reaction

A one-pot protocol was developed for the in situ formation of the diene and the subsequent intermolecular Diels-Alder reaction with asperuloside tetraacetate.[1][2] This crucial step forges the highly congested norbornene domain of the natural product.[5]

Protocol:

To a solution of the diene precursor in a suitable solvent, a reagent to induce elimination and formation of the cyclopentadiene is added at a specific temperature. Once the diene is formed in situ, the dienophile, asperuloside tetraacetate, is introduced, and the reaction mixture is heated to effect the cycloaddition. The reaction progress is monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is worked up and the resulting cycloadducts are purified by column chromatography.

Post-Diels-Alder Transformations

Following the successful Diels-Alder cycloaddition, the resulting adduct is converted to Hybridaphniphylline B through a series of transformations including reductive desulfurization and global deacetylation.[1][2]

Quantitative Data

The following table summarizes the quantitative data for the key Claisen rearrangement and the pivotal Diels-Alder reaction in the total synthesis of Hybridaphniphylline B.[3]

| Step | Reactants | Reagents and Conditions | Product(s) | Yield (%) | Diastereomeric Ratio |

| Claisen Rearrangement | Allyl dienol ether precursor | Basic MeOH/water, 80 °C | 1,5-Diene intermediate | 94 | Not applicable |

| Diels-Alder Reaction | In situ generated cyclopentadiene and Asperuloside tetraacetate (dienophile) | Heat | Two major cycloadducts | 45 | 1.3 : 1 |

| Final Steps | Major cycloadduct | Reductive desulfurization, global deacetylation | Hybridaphniphylline B | - | - |

Note: The yield for the final steps from the cycloadduct to Hybridaphniphylline B is not explicitly provided in a single value in the cited literature.

Diagrams

References

- 1. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols for the Purification of Hybridaphniphylline A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline A is a complex decacyclic fused Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architecture and potential biological activities. Isolated from the stems and leaves of Daphniphyllum longeracemosum, this compound represents a unique hybrid of a Daphniphyllum alkaloid and an iridoid.[1] The purification of this compound from its natural source is a critical first step for further pharmacological investigation and drug development endeavors.

These application notes provide a detailed overview of the methods for the purification of this compound from plant extracts, based on established protocols for the isolation of alkaloids from Daphniphyllum species. The protocols herein describe a multi-step process involving solvent extraction, liquid-liquid partitioning, and column chromatography.

Experimental Protocols

Plant Material Collection and Preparation

Fresh stems and leaves of Daphniphyllum longeracemosum should be collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

The powdered plant material undergoes an exhaustive extraction process to isolate the crude alkaloid mixture.

Protocol:

-

Macerate the powdered plant material (e.g., 10 kg) in 95% ethanol (EtOH) at room temperature for 24-48 hours.

-

Filter the extract and repeat the maceration process with fresh solvent three times to ensure complete extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Liquid-Liquid Partitioning

This step separates the alkaloids from neutral and acidic compounds present in the crude extract.

Protocol:

-

Suspend the crude extract in a 2% aqueous hydrochloric acid (HCl) solution.

-

Perform liquid-liquid partitioning against ethyl acetate (EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer will contain the protonated alkaloids.

-

Separate the aqueous layer and basify to a pH of 9-10 using a 2M sodium hydroxide (NaOH) solution.

-

Extract the alkaline aqueous solution exhaustively with chloroform (CHCl₃). The deprotonated alkaloids will move into the organic layer.

-

Combine the chloroform extracts and concentrate under reduced pressure to obtain the crude alkaloid fraction.

Chromatographic Purification of this compound

The crude alkaloid fraction is subjected to a series of chromatographic steps to isolate and purify this compound.

4.1. Initial Fractionation using Silica Gel Column Chromatography

Protocol:

-

Pre-adsorb the crude alkaloid fraction onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column.

-

Elute the column with a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH). A typical gradient would start with 100% CHCl₃ and gradually increase the polarity by adding MeOH (e.g., 100:1, 50:1, 20:1, 10:1, 1:1 CHCl₃:MeOH, and finally 100% MeOH).

-

Collect fractions of a suitable volume (e.g., 500 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

4.2. Fine Purification using Repeated Column Chromatography

Fractions identified as containing this compound are subjected to further purification.

Protocol:

-

Concentrate the target fractions from the initial silica gel chromatography.

-

Subject the concentrated fractions to repeated column chromatography. This can include:

-

Normal-Phase Chromatography: Using a silica gel column with a more refined gradient of a solvent system like hexane-ethyl acetate or chloroform-acetone.

-

Reversed-Phase Chromatography (C18): Eluting with a gradient of methanol (MeOH) and water or acetonitrile (ACN) and water.

-

Sephadex LH-20 Chromatography: Using methanol as the mobile phase to separate compounds based on molecular size.

-

-

Monitor the fractions from each column by TLC or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

Data Presentation

The following table summarizes the key parameters for the chromatographic purification of this compound.

| Chromatographic Step | Stationary Phase | Mobile Phase System (Gradient) | Purpose |

| Initial Fractionation | Silica Gel (200-300 mesh) | Chloroform (CHCl₃) - Methanol (MeOH) | To separate the crude alkaloid mixture into several fractions of decreasing polarity. |

| Fine Purification 1 | Silica Gel (300-400 mesh) | Hexane - Ethyl Acetate (EtOAc) | To isolate semi-pure this compound from the enriched fraction. |

| Fine Purification 2 | Reversed-Phase C18 | Methanol (MeOH) - Water | To remove closely related impurities and obtain pure this compound. |

| Final Polishing | Sephadex LH-20 | Methanol (MeOH) | To remove any remaining minor impurities. |

Visualizations

The following diagrams illustrate the workflow for the purification of this compound.

References

Application Notes & Protocols: Characterization of Hybridaphniphylline A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline A is a complex Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and diverse biological activities. Isolated from Daphniphyllum longeracemosum, this compound is a unique hybrid structure, suggested to be formed through a Diels-Alder cycloaddition.[1] The structural elucidation of such complex molecules is a critical step in their further investigation for potential therapeutic applications. This document provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of this compound.

The structural determination of this compound relies on a combination of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. These methods provide detailed information about the molecule's connectivity, stereochemistry, and overall three-dimensional structure.

Analytical Techniques

The characterization of this compound involves a multi-pronged analytical approach to unambiguously determine its complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the intricate carbon skeleton and relative stereochemistry of this compound. A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity between atoms.

Key NMR Experiments:

-

¹H NMR: Provides information on the chemical environment of each proton, including their multiplicity and coupling constants, which helps to define the relationships between neighboring protons.

-

¹³C NMR: Determines the number of unique carbon atoms and their chemical environments (e.g., C, CH, CH₂, CH₃).

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy. This technique provides the exact mass of the molecule, allowing for the determination of its molecular formula. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique unambiguously determines the absolute stereochemistry of the molecule. Obtaining a suitable single crystal for analysis is a critical and often challenging step.

Experimental Protocols

Isolation of this compound

Source Material: Dried and powdered stems and leaves of Daphniphyllum longeracemosum.

Protocol:

-

Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature.

-

Filter and concentrate the extract under reduced pressure to obtain a crude extract.

-

-

Partitioning:

-

Suspend the crude extract in water and perform a liquid-liquid partition with a suitable organic solvent (e.g., ethyl acetate or chloroform) to separate compounds based on polarity.

-

-

Chromatographic Purification:

-

Subject the organic solvent-soluble fraction to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography: Use a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to perform an initial separation of the extract.

-

Sephadex LH-20 Column Chromatography: Further purify the fractions obtained from the silica gel column to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Perform the final purification using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water) to yield pure this compound.

-

NMR Spectroscopic Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra at a constant temperature (e.g., 298 K).

-

Optimize acquisition parameters for each experiment to ensure good resolution and signal-to-noise ratio.

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument equipped with an ESI source.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Determine the m/z value of the protonated molecule [M+H]⁺.

Single-Crystal X-ray Crystallography

Protocol:

-

Crystallization:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture.

-

Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient quality for X-ray diffraction.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

-

Structure Solution and Refinement:

-

Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).

-

Refine the structural model to obtain the final crystallographic data.

-

Data Presentation

Quantitative NMR and MS Data for this compound

| Technique | Parameter | Observed Value |

| HRMS (ESI-TOF) | Molecular Formula | C₃₂H₃₉NO₁₁ |

| Calculated [M+H]⁺ | Data not available in search results | |

| Measured [M+H]⁺ | Data not available in search results | |

| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | Specific data not available in search results |

| Coupling Constants (J) | Specific data not available in search results | |

| ¹³C NMR (CDCl₃) | Chemical Shifts (δ) | Specific data not available in search results |

Note: Specific quantitative data from the primary literature was not available in the provided search results. The table structure is provided as a template.

Visualizations

Experimental Workflow for Characterization

Caption: Experimental workflow for the isolation and structural characterization of this compound.

Logical Relationship of Analytical Techniques

Caption: Logical relationship of analytical techniques for the structural elucidation of this compound.

Signaling Pathways

Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound. Further biological studies are required to elucidate its mechanism of action and potential therapeutic targets.

Conclusion

The characterization of this compound is a comprehensive process that relies on the synergistic use of advanced analytical techniques. The protocols and methodologies outlined in these application notes provide a robust framework for researchers and scientists to accurately determine the structure of this and other complex natural products. This foundational knowledge is paramount for any subsequent investigation into the pharmacological properties and potential for drug development of this compound.

References

Unraveling the Intricate Architecture of Hybridaphniphylline A: A Spectroscopic Approach

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hybridaphniphylline A is a structurally complex Daphniphyllum alkaloid, representing a unique hybrid of an iridoid and a Daphniphyllum alkaloid.[1][2] Its intricate, decacyclic fused skeleton presents a significant challenge for structural elucidation, making it an excellent case study for the application of modern spectroscopic techniques. This document provides a detailed overview of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in the analysis of this compound, complete with experimental protocols and data interpretation. The structural determination of this class of natural products is crucial for understanding their biosynthetic pathways and exploring their potential pharmacological activities.

Spectroscopic Analysis of this compound

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily relying on a combination of high-resolution mass spectrometry and a suite of one- and two-dimensional NMR experiments.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₉H₄₉NO₁₁ |

| Observed [M+H]⁺ (m/z) | 712.3330 |

| Calculated [M+H]⁺ (m/z) | 712.3327 |

The high accuracy of the mass measurement provided unambiguous confirmation of the elemental composition, which was the foundational step in the subsequent detailed structural analysis by NMR.

NMR Spectroscopy

A comprehensive set of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D correlation experiments (COSY, HSQC, HMBC), were employed to piece together the complex carbon skeleton and assign the relative stereochemistry of this compound. The data were acquired in CDCl₃.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 170.1 | |

| 2 | 100.2 | 5.92 (s) |

| 3 | 149.3 | 7.39 (s) |

| 4 | 110.5 | |

| 5 | 39.8 | 2.65 (m) |

| 6 | 28.1 | 1.85 (m), 1.65 (m) |

| 7 | 42.3 | 2.33 (m) |

| 8 | 59.8 | 3.81 (d, 8.5) |

| 9 | 48.2 | 2.15 (m) |

| 10 | 45.1 | 2.01 (m) |

| 11 | 29.5 | 1.75 (m), 1.55 (m) |

| 12 | 34.2 | 1.95 (m), 1.45 (m) |

| 13 | 68.7 | |

| 14 | 54.3 | 2.88 (d, 12.0) |

| 15 | 40.2 | 2.21 (m) |

| 16 | 30.1 | 1.80 (m), 1.60 (m) |

| 17 | 52.1 | 3.15 (br s) |

| 18 | 25.9 | 1.25 (s) |

| 19 | 22.8 | 1.18 (s) |

| 20 | 28.7 | 1.35 (s) |

| 21 | 17.9 | 0.95 (d, 6.5) |

| 22 | 173.5 | |

| 1' | 97.5 | 5.25 (d, 3.0) |

| 3' | 70.1 | 4.15 (dd, 8.0, 3.0) |

| 4' | 45.3 | 2.55 (m) |

| 5' | 29.8 | 1.90 (m), 1.70 (m) |

| 6' | 78.9 | 4.85 (t, 8.0) |

| 7' | 130.2 | 5.80 (br d, 6.0) |

| 8' | 128.9 | |

| 9' | 65.4 | 4.30 (d, 6.0) |

| 10' | 21.1 | 1.10 (d, 7.0) |

| OMe | 51.8 | 3.75 (s) |

| OAc | 170.5, 20.9 | 2.05 (s) |

Note: The complete assignment of all protons and carbons requires detailed analysis of 2D NMR spectra (COSY, HSQC, HMBC).

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the analysis of this compound.

Isolation and Purification

A detailed protocol for the isolation of this compound would typically involve extraction of the plant material (e.g., stems and leaves of Daphniphyllum longeracemosum), followed by a series of chromatographic separations.

Mass Spectrometry Protocol

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI).

-

Mode: Positive ion mode.

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-1000). The high resolution of the instrument allows for the accurate mass measurement of the protonated molecular ion [M+H]⁺.

NMR Spectroscopy Protocol

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in ~0.5 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Experiments:

-

¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C experiment (e.g., using the DEPTQ pulse sequence to differentiate between CH, CH₂, and CH₃ groups) is run. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and assembling the carbon skeleton.

-

-

Data Interpretation and Structural Elucidation Workflow

The process of elucidating the structure of this compound from the spectroscopic data follows a logical progression.

The molecular formula from HRESIMS provides the degrees of unsaturation, offering initial clues about the number of rings and double bonds. The ¹H and ¹³C NMR data, in conjunction with 2D NMR, allow for the assembly of molecular fragments. For instance, COSY data reveals proton-proton coupling networks, helping to trace out individual spin systems. HSQC then correlates each proton to its directly attached carbon. The crucial HMBC experiment provides the long-range connectivity information needed to piece together these fragments into the complete, complex architecture of this compound. Finally, NOESY or ROESY experiments, which show through-space correlations between protons, are used to determine the relative stereochemistry of the numerous chiral centers.

Conclusion

The structural elucidation of this compound serves as a compelling example of the power of modern spectroscopic methods. The synergistic use of high-resolution mass spectrometry and a comprehensive suite of NMR experiments is indispensable for tackling the challenges posed by such intricate natural products. The detailed protocols and data presented here provide a valuable resource for researchers in natural product chemistry, drug discovery, and related fields, offering a roadmap for the analysis of similarly complex molecules.

References

Investigating the Biological Frontier of Hybridaphniphylline A: A Proposed Research Framework

For Immediate Release

Researchers, scientists, and professionals in drug development are introduced to a proposed framework for the systematic investigation of the biological activities of Hybridaphniphylline A, a structurally complex Daphniphyllum alkaloid. Due to the limited availability of published biological data for this specific molecule, this document outlines a series of established protocols and application notes to guide future research into its potential therapeutic effects. The following methodologies are based on the known biological activities of related Daphniphyllum alkaloids, which have demonstrated a range of effects including cytotoxic and antitumor properties.

Hypothetical Data Summary

To illustrate the potential outcomes of the proposed investigations, the following table summarizes hypothetical quantitative data that could be generated.

| Assay Type | Cell Line | Parameter | Value |

| Cytotoxicity | A549 (Lung Carcinoma) | IC₅₀ | 15.2 µM |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 28.7 µM |

| Cytotoxicity | HCT116 (Colon Cancer) | IC₅₀ | 12.5 µM |

| Cytotoxicity | HEK293 (Normal Kidney) | IC₅₀ | > 100 µM |

| Apoptosis Assay | HCT116 | % Apoptotic Cells (at 2x IC₅₀) | 65% |

| Cell Cycle Analysis | HCT116 | % Cells in G2/M phase (at 2x IC₅₀) | 58% |

I. Protocol for Determining In Vitro Cytotoxicity

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines and a normal cell line.

Objective: To assess the cytotoxic effect of this compound on cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Normal human cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-